

Comparative Spectroscopic Analysis of 1,2-Bis(phenylsulfonyl)ethane and its Adducts

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Compound of Interest

Compound Name: 1,2-Bis(phenylsulfonyl)ethane

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A comprehensive guide to the ^1H and ^{13}C NMR characteristics of **1,2-bis(phenylsulfonyl)ethane** and its Michael adducts derived from divinyl sulfone, providing researchers with essential data for structural elucidation and reaction monitoring.

This guide presents a detailed comparison of the spectroscopic properties of **1,2-bis(phenylsulfonyl)ethane** and its structurally related adducts. While **1,2-bis(phenylsulfonyl)ethane** serves as a key reference compound, its adducts are typically synthesized via the Michael addition of nucleophiles to the more reactive precursor, divinyl sulfone. This guide provides the necessary ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data to distinguish between these compounds and understand their structural features.

Spectroscopic Data Comparison

The following tables summarize the ^1H and ^{13}C NMR chemical shifts for **1,2-bis(phenylsulfonyl)ethane** and representative Michael adducts of divinyl sulfone. These data are crucial for identifying these compounds and assessing the success of related chemical transformations.

Table 1: ^1H NMR Spectroscopic Data

Compound	Functional Group	Chemical Shift (δ) ppm	Multiplicity
1,2-Bis(phenylsulfonyl)ethane	-CH ₂ -CH ₂ -	3.58	s
Phenyl-H	7.65 - 7.95	m	
Divinyl Sulfone Thiol Adduct (e.g., with ethanethiol)	-SCH ₂ CH ₂ SO ₂ -	~2.9 - 3.2	t
-SO ₂ CH ₂ CH ₂ S-	~3.4 - 3.7	t	
-SCH ₂ CH ₃	~2.5 - 2.8	q	
-SCH ₂ CH ₃	~1.2 - 1.4	t	
Divinyl Sulfone Amine Adduct (e.g., with diethylamine)	-N(CH ₂ CH ₂ SO ₂ -) ₂	~3.1 - 3.4	t
-SO ₂ CH ₂ CH ₂ N-	~2.8 - 3.1	t	
-N(CH ₂ CH ₃) ₂	~2.5 - 2.8	q	
-N(CH ₂ CH ₃) ₂	~1.0 - 1.2	t	

Table 2: ¹³C NMR Spectroscopic Data

Compound	Carbon Atom	Chemical Shift (δ) ppm
1,2-Bis(phenylsulfonyl)ethane	-CH ₂ -CH ₂ -	53.5
Phenyl C (ipso)	139.0	
Phenyl C (ortho)	128.0	
Phenyl C (meta)	129.5	
Phenyl C (para)	134.0	
Divinyl Sulfone Thiol Adduct (e.g., with ethanethiol)	-SCH ₂ -	~30 - 35
-SO ₂ CH ₂ -	~50 - 55	
-CH ₂ S-	~25 - 30	
-CH ₃	~14 - 16	
Divinyl Sulfone Amine Adduct (e.g., with diethylamine)	-N(CH ₂ -) ₂	~45 - 50
-SO ₂ CH ₂ -	~50 - 55	
-CH ₂ N-	~40 - 45	
-CH ₃	~12 - 15	

Experimental Protocols

Synthesis of **1,2-Bis(phenylsulfonyl)ethane**

A common method for the synthesis of **1,2-bis(phenylsulfonyl)ethane** involves the oxidation of 1,2-bis(phenylthio)ethane.

Materials:

- 1,2-Bis(phenylthio)ethane
- Hydrogen peroxide (30%)

- Glacial acetic acid
- Dichloromethane
- Sodium bicarbonate

Procedure:

- Dissolve 1,2-bis(phenylthio)ethane in a mixture of dichloromethane and glacial acetic acid.
- Cool the solution in an ice bath.
- Slowly add hydrogen peroxide (30%) dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography.
- Once the reaction is complete, pour the mixture into a separatory funnel containing water and dichloromethane.
- Separate the organic layer, wash it with a saturated sodium bicarbonate solution, then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **1,2-bis(phenylsulfonyl)ethane**.

General Procedure for Michael Addition to Divinyl Sulfone

The formation of adducts is typically achieved through the Michael addition of a nucleophile (e.g., a thiol or an amine) to divinyl sulfone.

Materials:

- Divinyl sulfone
- Thiol or Amine (e.g., ethanethiol or diethylamine)
- A suitable solvent (e.g., ethanol, methanol, or dichloromethane)
- A basic catalyst (optional, e.g., triethylamine)

Procedure:

- Dissolve divinyl sulfone in the chosen solvent.
- Add the thiol or amine to the solution. If necessary, a catalytic amount of base can be added to facilitate the reaction.
- Stir the reaction mixture at room temperature. The reaction is typically exothermic.
- Monitor the reaction by TLC or NMR spectroscopy.
- Upon completion, remove the solvent under reduced pressure.
- If necessary, purify the product by column chromatography or recrystallization.

NMR Spectroscopy Protocol

Sample Preparation:

- Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Representative):

- Spectrometer: 400 MHz
- Pulse Program: zg30
- Number of Scans: 16

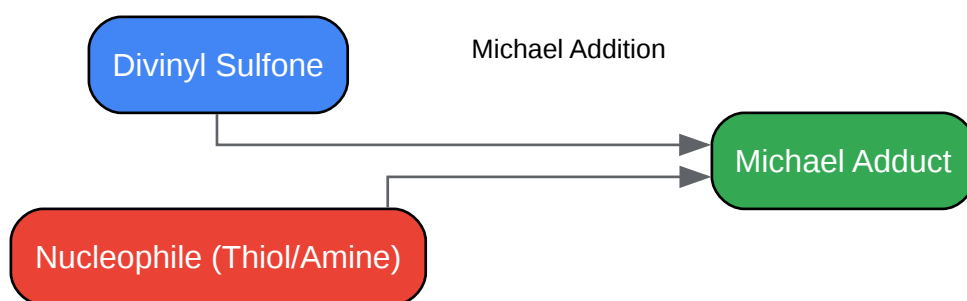
- Relaxation Delay (d1): 1.0 s
- Acquisition Time (aq): 4.0 s
- Spectral Width (sw): 20 ppm

^{13}C NMR Acquisition Parameters (Representative):

- Spectrometer: 100 MHz
- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay (d1): 2.0 s
- Acquisition Time (aq): 1.2 s
- Spectral Width (sw): 240 ppm

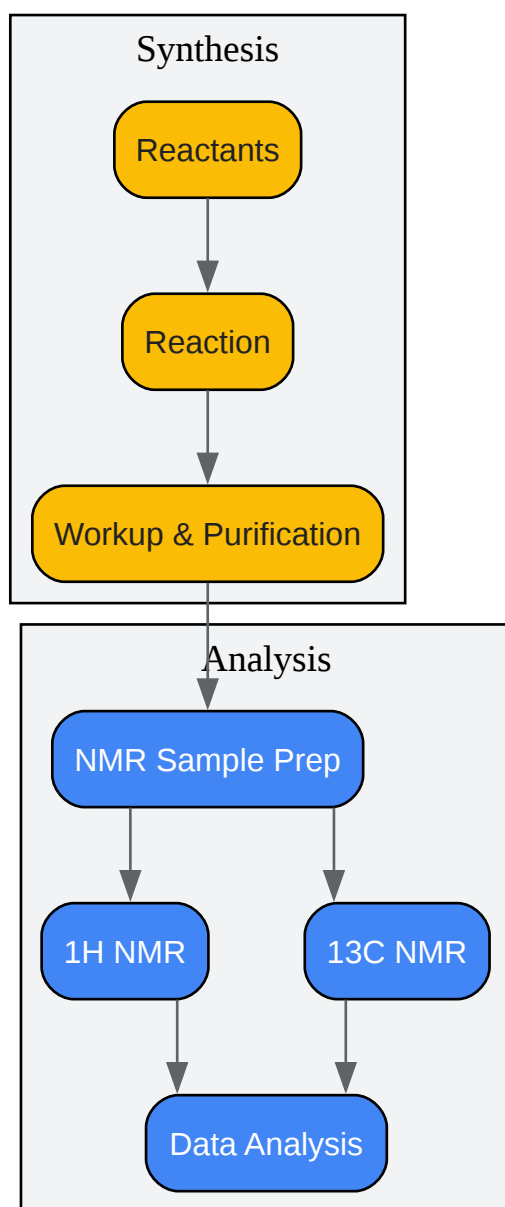
Reaction Pathway and Experimental Workflow

The following diagrams illustrate the general reaction pathway for the formation of divinyl sulfone adducts and a typical experimental workflow for their synthesis and analysis.



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Caption: Michael addition of a nucleophile to divinyl sulfone.



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Caption: Workflow for synthesis and NMR analysis.

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